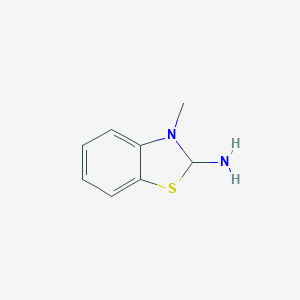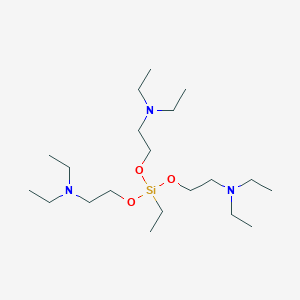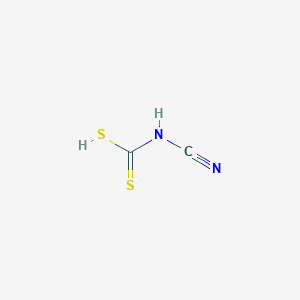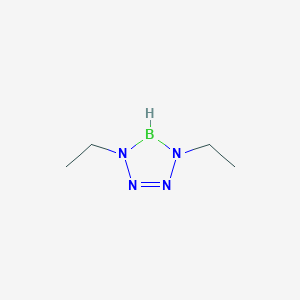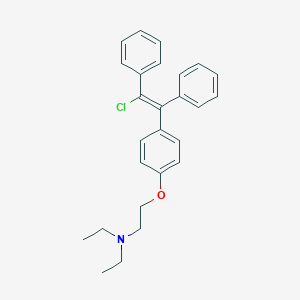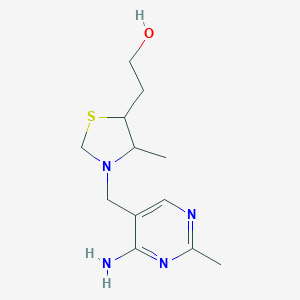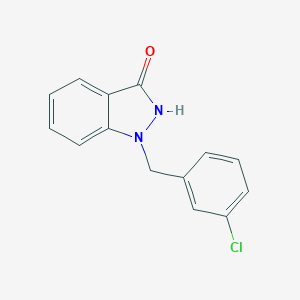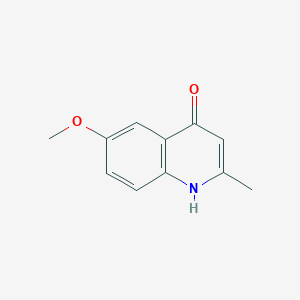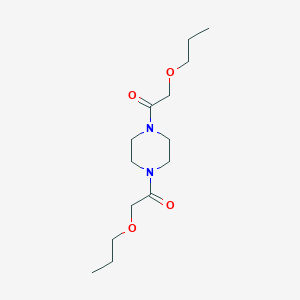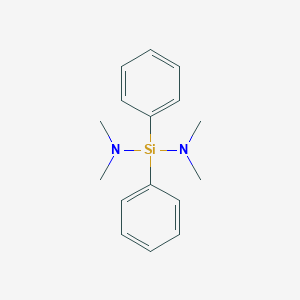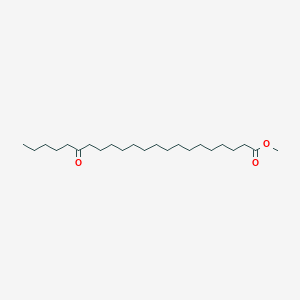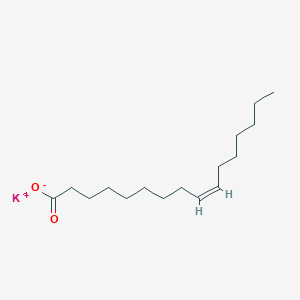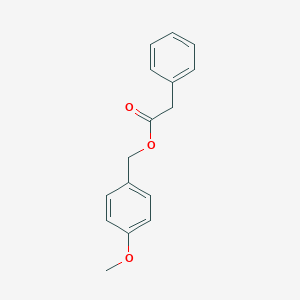
Dimethyldiphenyltin
Overview
Description
Dimethyldiphenyltin is a type of organotin compound that is characterized by the presence of both methyl and phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications and biological activities, which make them of interest in various fields including materials science, catalysis, and biomedicine.
Synthesis Analysis
The synthesis of organotin compounds often involves the use of ligands that can stabilize the tin center during the reaction. For example, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides is described, where the ligand provides stability to the tin cation in the form of intramolecular Sn-N coordination . Similarly, the synthesis of dimethyldi(pyrimidine-2-thiolato)tin(IV) involves the coordination of pyrimidine-2-thiolato ligands to the tin atom .
Molecular Structure Analysis
The molecular structure of organotin compounds can be quite complex, with various geometries observed depending on the ligands involved. For instance, the dimethyl compound mentioned in paper has a trigonal bipyramidal (TBP) structure with nitrogen atoms occupying axial sites. The crystal and molecular structure of C, N-{2-[(dimethylamino)methyl]phenyl}diphenyltin bromide shows a distorted trigonal bipyramidal geometry with a five-membered chelate ring . The structure of dimethylphenyltin(IV) acetate reveals a trigonal bipyramidal geometry with oxygen atoms in axial positions, forming a polymer .
Chemical Reactions Analysis
Organotin compounds can undergo various chemical reactions, including solvolysis and coordination with different ligands. The complexes dimethyldi(pyrimidine-2-thiolato)tin(IV) and diphenyldi(pyrimidine-2-thiolato)tin(IV) exhibit solvolysis in organic solvents and are capable of forming π-π stacking interactions and hydrogen bonds . The reactivity of di-n-butyltin(IV) complexes with CO2 has been studied for the synthesis of dimethyl carbonate, demonstrating the potential catalytic applications of organotin compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds are influenced by their molecular structure and the nature of their ligands. The solubility behavior of organotin compounds can vary significantly; some are extremely soluble in water and polar solvents, while others show opposite behavior . The crystal structures of organotin compounds can provide insights into their coordination environments, which are often trigonal bipyramidal with various ligands occupying equatorial and axial positions . Spectroscopic techniques such as NMR, IR, and Mossbauer spectroscopy are commonly used to characterize these compounds and study their properties .
Scientific Research Applications
Dimethyldiphenyltin is an organometallic compound with potential applications in various fields . Here are some general applications of organometallic compounds that might also apply to Dimethyldiphenyltin:
-
Thin Film Deposition
-
Industrial Chemistry
-
Pharmaceuticals
-
LED Manufacturing
While specific applications of Dimethyldiphenyltin are not widely documented, as an organometallic compound, it may have potential uses in various fields . Here are some additional general applications of organometallic compounds:
-
Catalysis in Organic Synthesis
-
Material Science
properties
IUPAC Name |
dimethyl(diphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2CH3.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCQQSKGFIBXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456341 | |
| Record name | DIMETHYLDIPHENYLTIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyldiphenyltin | |
CAS RN |
1080-43-9 | |
| Record name | DIMETHYLDIPHENYLTIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



